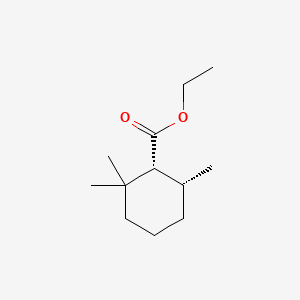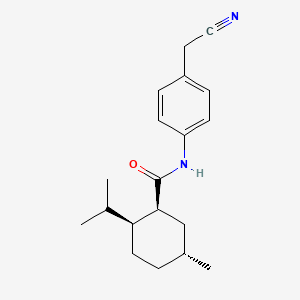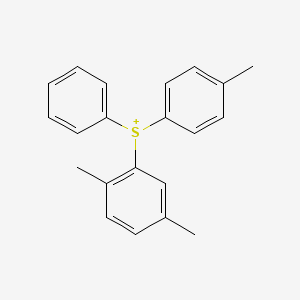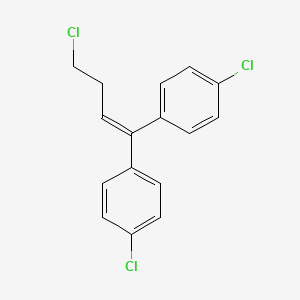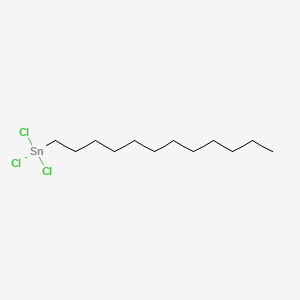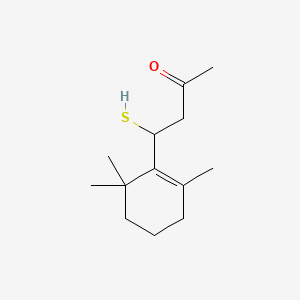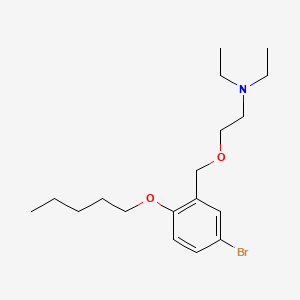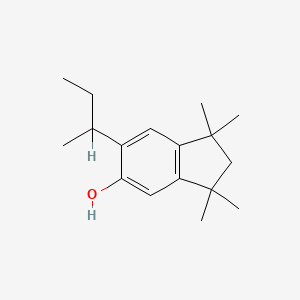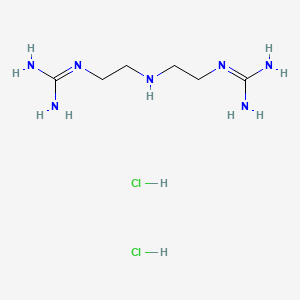
N,N'''-(Iminodiethylene)bisguanidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride: is a chemical compound with the molecular formula C6H19Cl2N7. It is also known by its CAS number 68027-20-3. This compound is characterized by the presence of guanidine groups linked through an iminodiethylene bridge, forming a dihydrochloride salt .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride typically involves the reaction of guanidine derivatives with ethylenediamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves:
Reactants: Guanidine derivatives and ethylenediamine.
Conditions: Acidic medium (hydrochloric acid), controlled temperature, and stirring.
Industrial Production Methods: : In industrial settings, the production of N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: : N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced guanidine derivatives.
Substitution: The guanidine groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the guanidine groups under mild conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce various substituted guanidine compounds .
Scientific Research Applications
N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine groups can form hydrogen bonds and ionic interactions with biological molecules, affecting their function. The specific pathways involved depend on the context of its application, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
N,N’‘’-(Iminodiethylene)bisguanidine: Similar structure but without the dihydrochloride salt.
N,N’‘’-(Iminodiethylene)bisguanidine monohydrochloride: Contains only one hydrochloride group.
N,N’‘’-(Iminodiethylene)bisguanidine sulfate: Contains sulfate instead of chloride ions.
Uniqueness: : N,N’‘’-(Iminodiethylene)bisguanidine dihydrochloride is unique due to its specific dihydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Properties
CAS No. |
68027-20-3 |
|---|---|
Molecular Formula |
C6H19Cl2N7 |
Molecular Weight |
260.17 g/mol |
IUPAC Name |
2-[2-[2-(diaminomethylideneamino)ethylamino]ethyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C6H17N7.2ClH/c7-5(8)12-3-1-11-2-4-13-6(9)10;;/h11H,1-4H2,(H4,7,8,12)(H4,9,10,13);2*1H |
InChI Key |
AEVRMGYWAIGJIX-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=C(N)N)NCCN=C(N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


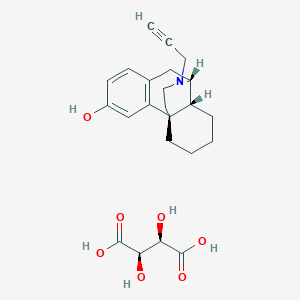
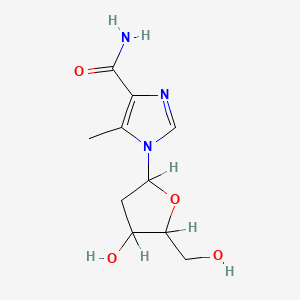
![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)
